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Benzaldehyde-13C Semicarbazone

Cat. No.: B1147428
CAS No.: 1331636-03-3
M. Wt: 164.17
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Description

Contextualization of Semicarbazones within Modern Organic and Inorganic Chemistry

Semicarbazones are a class of organic compounds derived from the condensation reaction between an aldehyde or a ketone with semicarbazide (B1199961). numberanalytics.comwikipedia.org This reaction, first reported in the early 20th century, has become a fundamental tool in organic chemistry. numberanalytics.com The general structure of a semicarbazone is characterized by the R1R2C=N-NH-C(=O)-NH2 formula. numberanalytics.com

Initially, semicarbazones were widely used for the qualitative analysis and identification of aldehydes and ketones due to their crystalline nature and distinct melting points. wikipedia.orgsathyabama.ac.insathyabama.ac.in However, their significance has expanded dramatically. In modern organic chemistry, they serve as crucial intermediates in the synthesis of various heterocyclic compounds, such as triazoles and tetrazoles. numberanalytics.com

In the realm of inorganic chemistry, semicarbazones have garnered considerable interest as versatile ligands. sathyabama.ac.incore.ac.uk Their ability to coordinate with transition metals through oxygen and nitrogen donor atoms allows for the formation of stable metal complexes. core.ac.uktaylorandfrancis.com This chelating property is often linked to their diverse biological activities. core.ac.uk The coordination of semicarbazones to metal ions can modify properties like lipophilicity, potentially enhancing their efficacy and reducing drug resistance. sathyabama.ac.incore.ac.uk

Research Rationale and Scope for Academic Investigations of Benzaldehyde-13C Semicarbazone

The academic investigation of this compound is driven by the convergence of the unique properties of both the semicarbazone moiety and the Carbon-13 isotope. The rationale for its study spans several key areas of chemical science.

Elucidating Reaction Mechanisms: The ¹³C label at the carbonyl carbon position provides a specific marker to follow the course of chemical transformations. This is invaluable for studying the kinetics and mechanisms of reactions involving the semicarbazone group, such as hydrolysis, cyclization, or complexation reactions.

Metabolic and Pharmacokinetic Studies: In medicinal chemistry, where semicarbazones have shown potential, isotopically labeled versions are crucial. sathyabama.ac.inresearchgate.net this compound can be used as a tracer to study how the compound is absorbed, distributed, metabolized, and excreted in biological systems, without the complications of radioactivity. medchemexpress.com

Advanced Spectroscopic Analysis: The presence of the ¹³C label facilitates more detailed NMR studies. It allows for unambiguous assignment of the carbonyl carbon signal in ¹³C NMR spectra, which can be challenging in complex molecules. nih.gov This aids in the comprehensive characterization of the compound and its derivatives. researchgate.net

Intermediate for Synthesis: this compound serves as a valuable intermediate in the synthesis of other labeled compounds. For instance, it is used in the preparation of labeled 1-Amino Hydantoin. pharmaffiliates.comchemicalbook.com

The synthesis of this compound itself is a subject of research, with methods being developed to improve efficiency and yield. One common method involves the condensation of benzaldehyde (B42025) with semicarbazide hydrochloride. iust.ac.irgoogle.com

Physicochemical Properties of this compound

Property Value
Molecular Formula C₇¹³CH₉N₃O medchemexpress.compharmaffiliates.comlgcstandards.com
Molecular Weight 164.17 g/mol medchemexpress.compharmaffiliates.comlgcstandards.com
CAS Number 1331636-03-3 medchemexpress.comlgcstandards.com
Unlabeled CAS Number 1574-10-3 lgcstandards.com
Appearance White Solid pharmaffiliates.com

| Melting Point (unlabeled) | 213.5-217.5 °C chemicalbook.comsigmaaldrich.com |

Interactive Data Table: Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
Benzaldehyde C₇H₆O 106.12 100-52-7
Semicarbazide CH₅N₃O 75.07 57-56-7
Benzaldehyde Semicarbazone C₈H₉N₃O 163.18 1574-10-3 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₇¹³CH₉N₃O B1147428 Benzaldehyde-13C Semicarbazone CAS No. 1331636-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-benzylideneamino](13C)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6+/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGUXECGGCUDCV-YFXCZPJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N[13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Diffraction Investigations of Benzaldehyde 13c Semicarbazone Systems

Application of Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D-ROESY) for Conformational Analysis and Molecular Dynamics Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Benzaldehyde-13C Semicarbazone in solution. The strategic incorporation of a ¹³C isotope at the semicarbazone carbon atom significantly enhances the signal intensity for this specific nucleus in ¹³C NMR spectra, facilitating detailed analysis. medchemexpress.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the proton environment. Protons on the phenyl ring typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The azomethine proton (-CH=N-) signal is also found in this downfield region. The protons of the semicarbazide (B1199961) moiety (-NH- and -NH₂) exhibit signals whose chemical shifts can be sensitive to solvent and concentration, often appearing as broad singlets.

¹³C NMR Spectroscopy: In ¹³C NMR, the labeled carbon atom provides a distinct and intense signal. The chemical shift for the ¹³C-labeled carbonyl carbon in the semicarbazone moiety is expected in the range of δ 155-165 ppm. The carbons of the phenyl ring and the imine carbon (-CH=N-) also give characteristic signals, allowing for a complete carbon skeleton assignment. rsc.orgnih.gov The use of ¹³C labeling is particularly valuable in complex mixtures or for tracing metabolic pathways. frontiersin.org

Conformational and Dynamic Analysis: Semicarbazones can exist as syn/anti isomers with respect to the C=N double bond. NMR is a powerful tool to study this isomerism. nih.gov 2D-ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed to investigate through-space correlations between protons. This is crucial for determining the preferred conformation in solution by identifying protons that are in close spatial proximity, which is not evident from through-bond (COSY, HMBC) correlations alone. These spatial relationships help to define the three-dimensional structure and understand the molecular dynamics of the compound.

Table 1: Representative NMR Chemical Shifts (δ) for Benzaldehyde (B42025) Semicarbazone Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HAromatic (C₆H₅)7.3 - 7.9
¹HAzomethine (CH=N)~8.0
¹HAmide (NH)Variable, broad
¹HAmine (NH₂)Variable, broad
¹³CLabeled Carbon (¹³C=O) ~157
¹³CAzomethine (C=N)~140 - 145
¹³CAromatic (C₆H₅)125 - 135

Utilization of Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Intermolecular Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the functional groups and intermolecular forces within this compound. researchgate.net These methods are complementary and crucial for assigning specific vibrational modes.

Key Vibrational Modes: The IR and Raman spectra of semicarbazones are characterized by several distinct bands:

N-H Stretching: The N-H stretching vibrations of the -NH and -NH₂ groups typically appear in the 3100-3500 cm⁻¹ region. nih.gov

C=O Stretching (Amide I): A strong absorption band corresponding to the C=O stretching vibration is expected around 1670-1698 cm⁻¹. nih.govsathyabama.ac.in

C=N Stretching: The imine C=N stretching vibration gives rise to a band in the 1580-1620 cm⁻¹ region.

N-N Stretching: A medium-intensity band for the N-N single bond stretch is typically observed around 1100 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretching: Vibrations from the phenyl group are also present in their characteristic regions.

Analysis of Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, semicarbazones form extensive intermolecular hydrogen bonds, primarily involving the N-H groups as donors and the carbonyl oxygen (C=O) as an acceptor. jchemrev.com This hydrogen bonding significantly influences the vibrational spectra. The N-H and C=O stretching bands become broader and shift to lower frequencies (red-shift) compared to their positions in a non-hydrogen-bonding environment. jchemrev.com The magnitude of this shift provides a qualitative measure of the hydrogen bond strength. jchemrev.com Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds that are less polar, providing complementary data to IR spectroscopy. nih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Benzaldehyde Semicarbazone

Vibrational ModeFunctional GroupTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
N-H Stretching-NH, -NH₂3100 - 3500 (broad)3100 - 3500
C-H Stretching (Aromatic)C₆H₅3000 - 31003000 - 3100
C=O Stretching-C=O~1670 - 1698 (strong)~1670 - 1698
C=N Stretching-CH=N-~1580 - 1620~1580 - 1620
N-N Stretching-N-N-~1100~1100

High-Resolution Mass Spectrometry for Isotopic Purity Verification and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds like this compound. It provides exact mass measurements, which are critical for confirming elemental composition and isotopic enrichment. researchgate.net

Isotopic Purity Verification: HRMS can precisely determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇¹³CH₉N₃O), the expected molecular ion [M+H]⁺ would have a distinct mass compared to its unlabeled analogue (C₈H₉N₃O). This high mass accuracy allows for the unambiguous confirmation of the presence of the ¹³C label and the determination of isotopic purity by comparing the relative intensities of the labeled and unlabeled ion signals. nih.govnih.gov This is a more accurate method than conventional low-resolution mass spectrometry, which may struggle to resolve isobaric interferences. nih.gov

Fragmentation Pathway Studies: Electron impact (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. The ¹³C label serves as a probe to elucidate these pathways. Fragments retaining the labeled carbonyl carbon will exhibit a mass shift of +1 Da, allowing for clear tracking of the atoms through the fragmentation cascade. Common fragmentation patterns for benzaldehyde derivatives involve the loss of small neutral molecules or radicals. libretexts.org For Benzaldehyde Semicarbazone, key fragmentations include cleavage of the bond between the imine nitrogen and the amide nitrogen, as well as fragmentation of the phenyl ring. youtube.comdocbrown.info

Table 3: Expected m/z Values for Key Ions in the Mass Spectrum of this compound

Ion FormulaDescriptionExpected m/z (for ¹³C-labeled)
[C₇¹³CH₉N₃O]⁺˙Molecular Ion (M⁺˙)164.08
[C₇¹³CH₈N₃O]⁺[M-H]⁺ (from phenyl group)163.07
[C₆H₅CH=N-NH]⁺Cleavage of N-C(O) bond119.08
[C₆H₅CH=N]⁺Cleavage of N-N bond104.05
[C₆H₅]⁺Phenyl Cation77.04

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Excited State Behavior

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission techniques, provides information about the electronic structure and photophysical properties of this compound. The extensive conjugation involving the phenyl ring, the C=N imine bond, and the semicarbazide moiety governs its electronic transitions.

Electronic Absorption (UV-Vis): The UV-Vis spectrum of this compound is expected to show intense absorption bands in the ultraviolet region. These bands primarily arise from π → π* transitions within the conjugated aromatic and imine systems. A less intense, longer-wavelength band corresponding to an n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed. The position and intensity of these absorption maxima (λmax) can be influenced by solvent polarity, a phenomenon known as solvatochromism.

Emission Spectroscopy (Fluorescence): Upon absorption of photons, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways determine its emissive properties. While many semicarbazones are not strongly fluorescent, the presence of the aromatic ring provides a potential fluorophore. Emission spectroscopy can be used to study the excited state behavior, including the fluorescence quantum yield and lifetime. These studies help to understand the competition between radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay processes.

Table 4: Typical Electronic Transitions for Aromatic Semicarbazones

Transition TypeChromophoreExpected λmax Range (nm)
π → πPhenyl Ring, C=N, C=O (conjugated system)250 - 350
n → πC=O, C=N> 350

X-ray Diffraction Analysis for Precise Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry of this compound. proquest.com

Molecular and Crystal Structure: X-ray analysis reveals the molecule's conformation in the crystalline lattice, for instance, whether the phenyl ring and the semicarbazone moiety are coplanar. Studies on benzaldehyde semicarbazone have shown it crystallizes in a monoclinic system with a P21/c space group. proquest.com The diffraction data allows for the creation of a detailed model of the unit cell, which is the fundamental repeating unit of the crystal.

Intermolecular Interactions: Beyond the structure of a single molecule, X-ray diffraction elucidates the crystal packing, showing how molecules are arranged relative to one another. This is crucial for analyzing non-covalent interactions, particularly the extensive network of intermolecular hydrogen bonds that are characteristic of semicarbazones. proquest.com The analysis can precisely measure the distances and angles of these hydrogen bonds (e.g., N-H···O), providing a complete picture of the supramolecular architecture in the solid state.

Table 5: Crystallographic Data for Benzaldehyde Semicarbazone

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.9353
b (Å)5.455
c (Å)12.908
β (°)98.220
Volume (ų)820.2
Z (molecules/cell)4

Data obtained for the unlabeled analogue, Benzaldehyde Semicarbazone. proquest.com

Computational and Theoretical Chemistry Approaches for Benzaldehyde 13c Semicarbazone

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry Optimization, and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying molecular structures and properties. nih.gov DFT calculations, particularly using the B3LYP functional, are widely employed to investigate benzaldehyde (B42025) derivatives and semicarbazones. researchgate.netmdpi.comresearchgate.net

Electronic Structure and Molecular Geometry Optimization: DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. mdpi.com For compounds related to Benzaldehyde Semicarbazone, geometry optimization reveals key structural parameters. The planarity between the aldehyde group and the benzene (B151609) ring is a significant feature, influencing the molecule's electronic properties. conicet.gov.ar Calculations provide precise bond lengths and angles, which are often in good agreement with experimental data from X-ray diffraction. mdpi.comconicet.gov.ar For instance, in related benzaldehyde derivatives, the C=O bond length is calculated to be around 1.221 Å. conicet.gov.ar

Table 1: Representative Optimized Geometrical Parameters for Benzaldehyde Derivatives Calculated at the DFT/B3LYP Level.
ParameterBondCalculated Value (Å)Source
Bond LengthC=O1.221 conicet.gov.ar
Bond LengthC-C (Aromatic Ring Average)1.395 mdpi.com
Bond LengthC-H (Aldehyde)1.114 conicet.gov.ar

Frontier Molecular Orbital (FMO) Analysis: Frontier Molecular Orbital theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgbhu.ac.in A smaller gap suggests that the molecule is more reactive. DFT calculations are used to determine the energies of these orbitals and map their electron density distributions, identifying the molecule's reactive sites. researchgate.netbhu.ac.in For benzaldehyde derivatives, the charge transfer within the molecule can be revealed by analyzing the HOMO-LUMO energies. rsc.org

Table 2: Calculated Electronic Properties for Benzaldehyde-Related Structures using DFT.
PropertyTypical Calculated Value (eV)SignificanceSource
HOMO Energy-6.5 to -7.5Indicates electron-donating ability researchgate.net
LUMO Energy-1.5 to -2.5Indicates electron-accepting ability researchgate.net
HOMO-LUMO Gap~4.0 to 5.0Relates to chemical reactivity and stability researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and interactions with the environment, such as a solvent. researchgate.netyoutube.com

Conformational Landscapes: While small molecules like Benzaldehyde Semicarbazone may not have the vast conformational complexity of large biomolecules, MD simulations can still explore the rotational freedom around single bonds and the flexibility of the molecule. This is particularly important for understanding how the molecule might adapt its shape to bind to a receptor or interact with other molecules. The simulations generate trajectories that map the potential energy surface, revealing the most stable conformations and the energy barriers between them. researchgate.net

Solvation Effects: The properties and behavior of a molecule can be significantly altered by the solvent. ugr.es MD simulations are an excellent tool for studying these solvation effects explicitly. rsc.org By simulating the solute (Benzaldehyde-13C Semicarbazone) surrounded by a large number of solvent molecules (e.g., water), one can observe the formation of solvation shells. rsc.orgnih.gov Studies on benzaldehyde in solvents like carbon dioxide have shown that the distribution of solvent molecules is strongly influenced by the solute's electrostatic potential. researchgate.net MD simulations can quantify the local solvent density around different parts of the molecule and calculate interaction energies, explaining how the solvent stabilizes the solute and affects its reactivity. researchgate.netresearchgate.net

Quantum Chemical Analysis of Reaction Pathways, Transition States, and Energetic Profiles

Quantum chemical methods, including DFT, are used to model the step-by-step process of a chemical reaction. This is particularly relevant for understanding the formation of this compound from benzaldehyde and semicarbazide (B1199961). wikipedia.org

Reaction Pathways and Transition States: The formation of a semicarbazone is a condensation reaction that proceeds through a multi-step mechanism. researchgate.netwikipedia.org Computational studies have identified the key intermediates and transition states (TS) along the reaction pathway. researchgate.netcanterbury.ac.uknih.gov The reaction typically involves two main steps:

Nucleophilic Addition: The terminal amino group of semicarbazide attacks the carbonyl carbon of benzaldehyde. This step proceeds through a first transition state (TS1) to form a hemiaminal (or carbinolamine) intermediate. canterbury.ac.uknih.gov

Dehydration: The intermediate then loses a water molecule through a second transition state (TS2 or TS3) to form the final C=N double bond of the semicarbazone. researchgate.netcanterbury.ac.uk

Table 3: Representative Calculated Energetic Data for Semicarbazone Formation Steps.
Reaction StepParameterTypical Calculated Value (kcal/mol)Source
Step 1: Hemiaminal FormationGibbs Energy of Activation (ΔG‡)15 - 25 researchgate.net
Step 2: DehydrationGibbs Energy of Activation (ΔG‡)20 - 30 researchgate.net
Overall ReactionEnthalpy of Reaction (ΔH)-5 to -15 researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. unicamp.br

The fundamental principle of QSPR is to develop a mathematical model that can predict a specific property based on a set of numerical descriptors calculated from the molecule's structure. These descriptors can encode electronic, steric, hydrophobic, or topological features. For a series of related compounds, such as substituted benzaldehyde semicarbazones, a QSPR model could be developed to predict properties like reactivity, solubility, or binding affinity.

For instance, a QSPR study on substituted benzaldehydes successfully predicted their ¹⁷O NMR chemical shifts using descriptors derived from computational chemistry. unicamp.br The models, built using techniques like principal component regression, proved to be reliable and efficient. unicamp.br A similar approach could be applied to this compound and its derivatives to predict various chemical behaviors, aiding in the rational design of molecules with desired properties without the need for extensive experimental synthesis and testing for every new compound.

Reaction Mechanisms and Kinetic Studies Involving Benzaldehyde 13c Semicarbazone

Mechanistic Elucidation of Semicarbazone Formation and Hydrolysis Pathways

The formation of Benzaldehyde-13C Semicarbazone is a classic condensation reaction between Benzaldehyde-13C and semicarbazide (B1199961). askfilo.com This reaction proceeds through a two-step addition-elimination mechanism, which is typically acid-catalyzed. msu.edu The presence of the ¹³C label at the carbonyl carbon is instrumental in tracking the transformation of this specific atom throughout the reaction pathway.

Formation Mechanism:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the ¹³C-labeled carbonyl group in benzaldehyde (B42025) is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal primary amine group (-NH₂) of semicarbazide, acting as a nucleophile, attacks the electrophilic ¹³C-labeled carbonyl carbon. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.

Proton Transfer: A proton is transferred from the newly added nitrogen atom to the oxygen atom, forming a better leaving group (water).

Dehydration: The intermediate then undergoes dehydration, eliminating a molecule of water. This step involves the formation of a carbon-nitrogen double bond (C=N), yielding the final product, this compound. askfilo.com

The ¹³C label remains at the imine carbon in the final semicarbazone structure, allowing for its unambiguous identification and tracking using techniques like ¹³C NMR and mass spectrometry.

Hydrolysis Mechanism: Hydrolysis is the reverse of the formation reaction and is also typically acid-catalyzed. acs.org The process involves the cleavage of the C=N imine bond to regenerate the ¹³C-labeled benzaldehyde and semicarbazide.

Protonation of the Imine Nitrogen: The reaction is initiated by the protonation of one of the nitrogen atoms of the semicarbazone.

Nucleophilic Attack by Water: A water molecule attacks the ¹³C-labeled imine carbon.

Proton Transfer and Cleavage: Subsequent proton transfers lead to the formation of an unstable intermediate which then breaks down, cleaving the C-N bond and reforming the ¹³C-labeled carbonyl group of benzaldehyde and regenerating the semicarbazide.

The isotopic label provides a clear marker to follow the fate of the original carbonyl carbon during both the forward (formation) and reverse (hydrolysis) reactions.

Kinetic Investigations of Chemical Transformations and Reaction Rates

Kinetic studies are crucial for understanding the speed at which chemical transformations involving this compound occur. The rate of semicarbazone formation can be monitored experimentally, often using UV-vis spectroscopy, by observing the increase in absorbance corresponding to the formation of the C=N chromophore in the product. acs.orgunirioja.es

Rate = k[C₆H₅¹³CHO][H₂NNHCONH₂]

Where k is the second-order rate constant. The value of this rate constant is dependent on conditions such as temperature, pH, solvent, and the presence of catalysts. For example, in a study on the oxidation of substituted benzaldehyde semicarbazones by Thallium(III) acetate (B1210297), the reaction also exhibited second-order kinetics. ias.ac.in

Application of Kinetic Isotope Effects (KIE) Using Carbon-13 Labeling for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, specifically for identifying the rate-determining step (RDS). princeton.eduepfl.ch The KIE is defined as the ratio of the rate constant of the reaction with the lighter isotope (k₁₂) to the rate constant with the heavier isotope (k₁₃):

KIE = k₁₂ / k₁₃

When a ¹²C atom is replaced by a ¹³C atom at a position involved in bond-making or bond-breaking in the RDS, a primary KIE is observed. wikipedia.org Because ¹³C is heavier, the vibrational frequency of the C=O bond in Benzaldehyde-13C is slightly lower than in the unlabeled compound. This results in a slightly higher activation energy for reactions involving the cleavage or formation of bonds to this carbon. baranlab.org

Consequently, the reaction with the ¹³C-labeled benzaldehyde will be slightly slower, leading to a KIE value greater than 1. For ¹³C, the effect is much smaller than for deuterium, with typical values around 1.02 to 1.05. wikipedia.orglibretexts.org

In the formation of semicarbazone, the RDS can change depending on the pH of the solution. chegg.com

At low pH (e.g., < 4): The dehydration step is fast, and the initial nucleophilic attack of semicarbazide on the carbonyl carbon is the rate-determining step. In this case, since the bonding of the labeled ¹³C atom is changing significantly in the RDS, a measurable ¹³C KIE would be expected.

At near-neutral pH: The nucleophilic attack is fast and reversible, and the acid-catalyzed dehydration step becomes rate-limiting. If dehydration is the RDS, the KIE at the carbonyl carbon might be smaller or negligible, as the primary bond-breaking events occur at the C-O and N-H bonds of the carbinolamine intermediate.

By measuring the KIE for this compound formation under different pH conditions, researchers can definitively identify the rate-limiting step of the reaction.

Influence of Substituent Effects on Reaction Kinetics (e.g., Hammett Equation Applications)

The electronic effects of substituents on the benzene (B151609) ring of benzaldehyde significantly influence the rate of semicarbazone formation. These effects can be quantitatively analyzed using the Hammett equation: wikipedia.org

log(kₓ / kₙ) = σρ

where:

kₓ is the rate constant for a substituted benzaldehyde.

kₙ is the rate constant for the unsubstituted benzaldehyde.

σ (sigma) is the substituent constant, which quantifies the electronic effect (electron-donating or -withdrawing) of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

The formation of semicarbazones involves two key mechanistic steps with opposing electronic demands: researchgate.net

Nucleophilic Addition: This step is favored by electron-withdrawing substituents (e.g., -NO₂) on the benzaldehyde ring. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic semicarbazide. This results in a positive ρ value.

Acid-Catalyzed Dehydration: This step is favored by electron-donating substituents (e.g., -OCH₃). These groups can stabilize the positive charge that develops during the elimination of water. This step is associated with a negative ρ value.

Because the rate-determining step can change with reaction conditions (like pH) and with the nature of the substituent itself, Hammett plots for semicarbazone formation can be non-linear. acs.orgresearchgate.net A concave-downward plot is often observed, indicating a change in the rate-determining step from dehydration (favored by electron-donating groups) to nucleophilic attack (favored by electron-withdrawing groups) as the substituent σ value changes. acs.org

Table 1: Effect of Substituents on the Rate of Semicarbazone Formation

Substituent (X)Hammett Constant (σ)Electronic EffectExpected Effect on Nucleophilic Addition RateExpected Effect on Dehydration Rate
p-OCH₃-0.27Electron-donatingDecreaseIncrease
p-CH₃-0.17Electron-donatingDecreaseIncrease
H0.00ReferenceReferenceReference
p-Cl+0.23Electron-withdrawingIncreaseDecrease
m-NO₂+0.71Electron-withdrawingIncreaseDecrease
p-NO₂+0.78Electron-withdrawingIncreaseDecrease

This table presents qualitative trends based on the electronic effects of substituents on the two main steps of the reaction mechanism.

Solvent Effects and Catalytic Influences on Reaction Efficiency

The choice of solvent and catalyst plays a critical role in the efficiency of this compound formation.

Catalytic Influences: As mentioned, the reaction is typically catalyzed by acid. The catalyst's role is to activate the carbonyl group toward nucleophilic attack. msu.edu However, the concentration of the acid is crucial. In highly acidic solutions, the nucleophile (semicarbazide) can be protonated to form a non-nucleophilic conjugate acid (H₂NNHCONH₃⁺), which slows down or halts the reaction. chegg.com This results in a bell-shaped pH-rate profile, where the reaction rate is maximal at a specific, moderately acidic pH (often around 4-5) where there is sufficient protonation of the carbonyl group but minimal protonation of the amine nucleophile.

Solvent Effects: The solvent can influence the reaction rate and equilibrium position in several ways: mpg.de

Solubility: The solvent must effectively dissolve both the benzaldehyde and the semicarbazide (or its salt) to allow the reaction to proceed efficiently in the homogeneous phase.

Polarity: Polar protic solvents (like ethanol or water) can stabilize the charged transition states involved in both the nucleophilic addition and dehydration steps, potentially increasing the reaction rate. They can also participate in proton transfer steps.

Solvation: Solvents can affect the reactivity of the nucleophile. For instance, hydrogen bonding from a protic solvent can solvate the lone pair of the semicarbazide's amine group, potentially reducing its nucleophilicity. Conversely, the ability of the solvent to solvate the leaving group (water) can influence the rate of the dehydration step. rsc.org

Studies on related multicomponent reactions have explored various solvents and catalyst systems, such as using p-toluenesulfonic acid (PTSA) and sodium acetate (NaOAc) in tetrahydrofuran (THF) or even under solvent-free conditions, to optimize reaction yields and times. researchgate.net The efficiency of forming this compound is thus a delicate balance of catalytic activity and the solvation effects provided by the reaction medium.

Coordination Chemistry of Benzaldehyde 13c Semicarbazone As a Ligand

Design Principles for Metal Complexation and Ligand Chelation Modes

Benzaldehyde-13C semicarbazone, as a Schiff base derivative, possesses donor atoms that are pivotal for its function as a chelating agent. nih.govnih.gov The design of metal complexes with this ligand is governed by several key principles, including the nature of the metal ion, the solvent system, and the reaction conditions. These factors collectively influence the resulting coordination geometry and the stability of the complex.

Semicarbazones can exist in keto and enol tautomeric forms. nih.gov In its keto form, this compound typically acts as a neutral bidentate ligand, coordinating to a metal ion through the imine nitrogen and the carbonyl oxygen. nih.gov Conversely, in the enol form, it can be deprotonated to act as a monoanionic bidentate or tridentate ligand. nih.govijnrd.org The coordination versatility of semicarbazones allows them to form stable chelate rings with metal ions, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex compared to complexes with monodentate ligands. pearson.com

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent. ias.ac.inwisdomlib.org The ligand itself is synthesized via a condensation reaction between Benzaldehyde-13C and semicarbazide (B1199961) hydrochloride. wisdomlib.org The choice of the metal salt (e.g., chloride, nitrate, acetate) and the solvent (e.g., ethanol, methanol, DMSO) can influence the final structure and composition of the complex. ias.ac.in The molar ratio of the metal to the ligand is also a critical parameter in determining the stoichiometry of the resulting complex. revistabionatura.comresearchgate.net

The structural characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, while techniques like X-ray crystallography offer definitive information about the three-dimensional arrangement of atoms, including bond lengths and angles within the coordination sphere. ias.ac.in Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for elucidating the coordination mode of the ligand.

Below is a table summarizing typical characterization data for a transition metal complex of this compound.

TechniqueObservationInterpretation
Elemental AnalysisMatches calculated percentages for the proposed formulaConfirms the stoichiometry of the complex
X-ray CrystallographyProvides precise bond lengths and anglesDetermines the coordination geometry (e.g., square planar, octahedral) and the chelation mode of the ligand
FTIR SpectroscopyShift in the ν(C=N) and ν(C=O) stretching frequencies upon complexationIndicates coordination of the azomethine nitrogen and carbonyl oxygen to the metal center
1H & 13C NMRChemical shift changes of protons and carbons near the coordination sitesProvides evidence of ligand coordination in solution

Spectroscopic and Computational Analysis of Metal-Ligand Bonding Interactions

Spectroscopic techniques are fundamental in understanding the nature of the metal-ligand bond in this compound complexes.

FTIR Spectroscopy: A key diagnostic tool is the shift of the characteristic vibrational frequencies of the ligand upon coordination to a metal ion. revistabionatura.com The stretching vibration of the azomethine group (ν(C=N)) and the carbonyl group (ν(C=O)) are particularly informative. researchgate.net A shift to lower frequency for the ν(C=N) band and a shift in the ν(C=O) band upon complexation are indicative of the involvement of the azomethine nitrogen and carbonyl oxygen in coordination to the metal center. revistabionatura.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the d-d electronic transitions of the metal ion and charge transfer bands. mdpi.com These spectra can help in determining the coordination geometry of the metal center. For instance, the position and intensity of the d-d bands can distinguish between octahedral and square planar geometries. mdpi.com

NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to probe the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide information about the coordination sites. The isotopic labeling with 13C in the benzaldehyde (B42025) moiety can be particularly useful for detailed NMR studies.

Computational methods, such as Density Functional Theory (DFT), complement experimental data by providing a theoretical framework for understanding the metal-ligand bonding interactions. nih.gov DFT calculations can be used to optimize the geometry of the complexes, calculate vibrational frequencies, and predict electronic spectra. nih.gov These calculations provide valuable information on the distribution of electron density and the nature of the frontier molecular orbitals, which are crucial for understanding the reactivity and electronic properties of the complexes. mdpi.com

Redox Properties and Electrochemical Behavior of Metal-Semicarbazone Complexes

The redox properties of metal-semicarbazone complexes are of significant interest as they can be tuned by modifying the ligand or the metal center. Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of these complexes. nih.gov This technique can determine the formal reduction potentials and the reversibility of the redox processes.

The electrochemical behavior of a metal-semicarbazone complex is influenced by several factors, including the nature of the metal ion, the coordination environment, and the electronic properties of the ligand. For instance, the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring of the benzaldehyde moiety can shift the redox potentials of the metal center. nih.gov

A typical cyclic voltammogram of a metal-semicarbazone complex might exhibit a quasi-reversible one-electron oxidation corresponding to the M(II)/M(III) couple. nih.gov The redox potential of this couple provides information about the stability of the different oxidation states of the metal in the complex. The study of the redox properties is crucial for applications in areas such as catalysis and sensor development.

Supramolecular Assembly and Host-Guest Chemistry Involving Coordination Complexes

The coordination complexes of this compound can serve as building blocks for the construction of more complex supramolecular assemblies. rsc.org These assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The structure of the ligand, with its phenyl ring and potential for hydrogen bonding through the amide group, provides opportunities for directional and specific intermolecular interactions.

Host-guest chemistry involves the encapsulation of a smaller molecule (the guest) within a larger host molecule or a supramolecular assembly. nih.gov The cavities or channels within the supramolecular structures formed by metal-semicarbazone complexes can potentially accommodate guest molecules. The size, shape, and chemical nature of these cavities can be tailored by modifying the ligand and the metal ion, allowing for selective guest binding. nih.gov

The formation of these supramolecular structures can be investigated using techniques such as single-crystal X-ray diffraction, which can reveal the detailed packing and intermolecular interactions in the solid state. The study of supramolecular assembly and host-guest chemistry opens up possibilities for the development of new materials with applications in areas such as molecular recognition, sensing, and catalysis.

Applications of Benzaldehyde 13c Semicarbazone in Specialized Chemical Research Methodologies

Development of Isotopic Tracer Methodologies for Reaction Monitoring

The presence of the 13C isotope in Benzaldehyde-13C semicarbazone allows it to serve as an effective tracer in monitoring chemical reactions and metabolic pathways. alfa-chemistry.comnih.gov Isotopic tracers are invaluable as they behave nearly identically to their unlabeled counterparts but can be detected and quantified using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

By introducing this compound into a reaction, researchers can track the fate of the labeled carbon atom through various transformations. This approach is crucial for elucidating reaction mechanisms, identifying intermediates, and determining the kinetics of a process. For instance, if the semicarbazone is used as a starting material, the position of the 13C label in the final products can reveal the specific bond-breaking and bond-forming events that have occurred.

In metabolic studies, 13C-labeled compounds are used to trace the flow of carbon through biochemical pathways. alfa-chemistry.comnih.gov While direct studies on this compound metabolism are not widely documented, the principle can be applied to understand the biotransformation of similar compounds. The labeled carbon provides a clear signal to follow the molecule's journey through an organism, identifying metabolites and quantifying pathway fluxes. nih.gov

Table 1: Key Aspects of 13C Isotopic Tracing

FeatureDescriptionRelevance to this compound
Detection Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.govnih.govThe 13C nucleus is NMR-active and its increased mass is detectable by MS. nih.gov
Principle of Tracing The isotopic label acts as a "tag" to follow the molecule through a series of transformations. nih.govAllows for the unambiguous tracking of the benzaldehyde (B42025) moiety in chemical and biological systems.
Applications Elucidation of reaction mechanisms, metabolic pathway analysis, fluxomics. alfa-chemistry.comnih.govCan be used to study the reactions of the aldehyde group and the fate of the aromatic ring.

Role in Advanced Analytical Chemistry Techniques

The unique spectroscopic properties of the 13C nucleus make this compound a valuable tool in advanced analytical chemistry, particularly in NMR-based metabolomics, and potentially in forensic and environmental tracing.

In NMR-based metabolomics , the low natural abundance of 13C (about 1.1%) often limits the sensitivity of 13C NMR. frontiersin.org However, using compounds enriched with 13C, such as this compound, can significantly enhance the signal, allowing for more detailed structural analysis and easier identification of metabolites in complex mixtures. frontiersin.org The large chemical shift range of 13C NMR reduces peak overlap, a common issue in 1H NMR, leading to clearer spectra and more reliable compound identification. frontiersin.org

In forensic chemistry , stable isotope analysis is an emerging tool for tracing the origin of illicit drugs and other materials. researchgate.net The isotopic signature of a compound can provide clues about its synthetic route and the source of its precursors. While specific applications of this compound in forensics are not established, the use of isotopically labeled standards is a common practice for quantification and validation of analytical methods.

In environmental tracing , stable isotopes are used to track the movement and fate of pollutants in the environment. hutton.ac.ukwikipedia.org Isotopes of elements like carbon, nitrogen, and oxygen can help identify the sources of contamination and understand the degradation pathways of organic compounds. wikipedia.orggwadi.org A 13C-labeled compound like this compound could be used in controlled studies to investigate the environmental degradation of aromatic aldehydes and their derivatives, which are common industrial chemicals.

Utilization as an Intermediate in Novel Heterocyclic Ring System Synthesis

Semicarbazones are versatile intermediates in organic synthesis, particularly for the construction of various heterocyclic ring systems. sathyabama.ac.insathyabama.ac.in Benzaldehyde semicarbazone and its derivatives can be cyclized to form a range of heterocyclic compounds with potential biological activities. researchgate.netlongdom.org The presence of a 13C label in this compound would allow for mechanistic studies of these cyclization reactions.

For example, semicarbazones can be used to synthesize:

Oxadiazoles: These five-membered heterocyclic compounds can be prepared by the oxidative cyclization of semicarbazones.

Thiadiazoles: Similar to oxadiazoles, thiadiazoles can be synthesized from the corresponding thiosemicarbazones, which are structurally related to semicarbazones. researchgate.net

Pyrazoles: Reaction of semicarbazones with α,β-unsaturated ketones can lead to the formation of pyrazole (B372694) derivatives. longdom.org

The use of this compound in these syntheses would enable researchers to precisely follow the carbon skeleton of the benzaldehyde moiety as it is incorporated into the new heterocyclic ring, providing valuable insights into the reaction pathways.

Table 2: Examples of Heterocyclic Systems Synthesized from Semicarbazone Precursors

PrecursorReagents and ConditionsHeterocyclic Product
Benzaldehyde SemicarbazoneOxidizing agent (e.g., FeCl3)1,3,4-Oxadiazole derivative
Benzaldehyde ThiosemicarbazoneChloroacetic acid, sodium acetate (B1210297)Thiazolidinone derivative chemmethod.com
Chalcone + Semicarbazide (B1199961)Base-catalyzed condensationPyrazoline derivative longdom.org

Probing Intermolecular Interactions and Self-Assembly in Chemical Systems

The semicarbazone moiety contains both hydrogen bond donors (-NH2 and -NH-) and a hydrogen bond acceptor (C=O), making it capable of participating in a variety of intermolecular interactions. scielo.brsid.ir These interactions can lead to the formation of well-ordered supramolecular structures through self-assembly. nih.govias.ac.in The study of these non-covalent interactions is crucial for understanding crystal packing, polymorphism, and the design of new materials. mdpi.com

The incorporation of a 13C label in this compound provides a sensitive probe for investigating these interactions using solid-state NMR spectroscopy. By analyzing the chemical shifts and coupling constants of the labeled carbon, researchers can gain detailed information about the local chemical environment, molecular conformation, and proximity to other atoms in the solid state. This can help to elucidate the hydrogen bonding networks and other intermolecular forces that govern the self-assembly process. chemistryviews.org

The ability of semicarbazones to form these ordered assemblies is of interest in materials science for the development of functional organic materials. nih.gov The precise control over molecular arrangement afforded by hydrogen bonding can influence the electronic and optical properties of the resulting materials.

Emerging Research Avenues and Future Directions for Benzaldehyde 13c Semicarbazone Studies

Development of Advanced Spectroscopic Probes Utilizing Carbon-13 Labeling

The presence of the ¹³C-labeled carbonyl carbon transforms Benzaldehyde-13C Semicarbazone from a simple organic molecule into a highly specific spectroscopic probe. The ¹³C nucleus has a nuclear spin (I=1/2) that makes it NMR-active, and its specific placement provides a distinct signal that can be monitored to understand the local chemical environment. Future research is poised to exploit this feature in the development of sophisticated analytical techniques.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are a primary area for this development. While standard ¹³C NMR provides basic structural information, the isotopic label allows for more sensitive and targeted experiments. For instance, researchers can use techniques like Solid-State NMR (SS-NMR) to study the compound in solid matrices, such as within polymeric materials or adsorbed onto surfaces, providing insights into conformation and intermolecular interactions. Furthermore, two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can be used in conjunction with other nuclei (e.g., ¹H, ¹⁵N) to precisely map out connectivity and spatial relationships in larger supramolecular assemblies or metal complexes. The distinct ¹³C signal can also be used to measure reaction kinetics with high accuracy, tracking the conversion of the semicarbazone in real-time.

Table 1: Potential Advanced NMR Experiments with this compound

Spectroscopic TechniqueInformation GainedPotential Research Application
Solid-State NMR (SS-NMR)Molecular conformation, packing, and dynamics in the solid phase.Characterizing the structure of this compound within metal-organic frameworks or polymers.
2D HSQC/HMBC SpectroscopyPrecise atomic connectivity and through-bond correlations.Confirming the coordination mode in complex metal-ligand architectures.
Isotope-Edited IR SpectroscopyVibrational modes directly involving the labeled carbon.Studying hydrogen bonding and solvent effects on the C=O group of the semicarbazone moiety.
¹³C Relaxation Time AnalysisMolecular dynamics and rotational correlation times.Probing the mobility of the semicarbazone ligand when bound to a larger molecule or macromolecule.

Exploration of Novel Coordination Architectures and Polymeric Materials

Semicarbazones are well-regarded for their versatility as ligands in coordination chemistry, capable of binding to metal ions through both oxygen and nitrogen donor atoms. They can act as bidentate or tridentate ligands, leading to the formation of stable metal complexes with diverse geometries. nih.gov The study of ruthenium complexes with benzaldehyde (B42025) semicarbazone has shown that the ligand can coordinate as a bidentate N,O-donor, forming five-membered or four-membered chelate rings depending on the reaction conditions. nih.gov

The incorporation of the ¹³C label in this compound provides a unique handle to study the electronic and structural effects of coordination. By monitoring the chemical shift of the labeled carbon upon complexation, researchers can gain direct insight into the nature of the metal-ligand bond. This opens the door to the systematic design of novel coordination polymers and metal-organic frameworks (MOFs). In these materials, this compound units could serve as the organic linkers, with the ¹³C label acting as an internal probe to characterize the framework's formation and guest-host interactions. Future work could focus on synthesizing polymers where the electronic properties can be tuned by varying the metal center, with the ¹³C NMR signal serving as a direct readout of these electronic changes.

Table 2: Coordination Modes of Semicarbazone Ligands and Characterization Opportunities with ¹³C Labeling

Coordination ModeDescriptionHow ¹³C Label Aids Characterization
Bidentate (N,O-donor)The ligand binds to the metal center via the imine nitrogen and the carbonyl oxygen.A significant shift in the ¹³C NMR signal of the labeled carbon indicates the strength and nature of the M-O bond.
Tridentate (C,N,O-donor)The ligand coordinates through the carbonyl oxygen, imine nitrogen, and a carbon atom from the phenyl ring. nih.govThe ¹³C label helps differentiate between coordination involving the semicarbazone backbone versus other parts of the molecule.
Bridging LigandThe semicarbazone links two or more metal centers to form a polymer or framework.¹³C SS-NMR can be used to study the symmetry and uniformity of the local environment around the linker in the polymeric structure.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. A significant challenge for developing accurate ML models is the need for large, high-quality datasets. The precise, quantitative data that can be generated from studies using isotopically labeled compounds like this compound is ideal for training such models.

Spectroscopic data (e.g., ¹³C NMR chemical shifts, coupling constants) and kinetic data from mechanistic studies can serve as descriptors for ML algorithms. For example, a model could be trained to predict the coordination properties or reactivity of a wide range of semicarbazone derivatives based on a foundational dataset from this compound. By correlating subtle changes in the ¹³C NMR signal with changes in substituents on the benzaldehyde ring, an AI model could learn to predict the electronic properties of new, unsynthesized semicarbazone ligands. This predictive power would accelerate the discovery of new molecules for applications in catalysis, materials science, and medicinal chemistry, reducing the need for laborious trial-and-error synthesis.

Table 3: Application of AI/ML in this compound Research

ML Model InputML Model OutputPotential Impact
¹³C NMR chemical shifts, substituent parameters (e.g., Hammett constants). nih.govPredicted electronic properties of novel semicarbazone derivatives.Accelerated design of ligands with tailored electronic characteristics for catalysis.
Reaction conditions, spectroscopic data over time.Predicted reaction yields and mechanistic pathways.Optimization of synthetic routes and discovery of new reactions.
Structural data of metal-semicarbazone complexes.Predicted stability and properties of new coordination polymers.Rational design of functional materials like MOFs for gas storage or separation.

Unexplored Mechanistic Pathways and Reaction Discoveries

Isotopic labeling is a classic and powerful tool for elucidating reaction mechanisms. The ¹³C label in this compound acts as an unambiguous tracer, allowing chemists to follow the fate of the carbonyl carbon through complex transformations. While its use in studying known reactions like hydrolysis or complexation is valuable, the true frontier lies in its application to discover new and unexpected reactivity.

Future research could involve subjecting this compound to a variety of reaction conditions—photochemical, electrochemical, or catalysis with novel transition metals—to uncover new transformations. For instance, in a rearrangement or fragmentation reaction, determining the final position of the ¹³C label in the product molecules would be crucial for distinguishing between several plausible mechanistic pathways. The autoxidation of benzaldehyde to form peroxybenzoic acid is a known pathway that can initiate other reactions; using the ¹³C-labeled compound could help clarify the intricate steps of such radical processes. researchgate.net This approach moves beyond simply confirming existing mechanisms to actively mapping uncharted chemical territory, potentially leading to the discovery of entirely new synthetic methodologies based on the semicarbazone scaffold.

Table 4: Hypothetical Mechanistic Study Using this compound

Research QuestionExperimental ApproachExpected Outcome
Does a specific cyclization reaction proceed via pathway A or B?Subject this compound to the reaction conditions and analyze the product structure using ¹³C NMR and Mass Spectrometry.The final position of the ¹³C label in the product will definitively confirm one pathway over the other.
What is the fate of the carbonyl carbon during photochemical degradation?Irradiate a solution of this compound and identify the degradation products.Tracking the ¹³C label will reveal if it is retained in a major fragment or lost as a small molecule (e.g., CO₂).
Is a metal-catalyzed C-H activation reaction occurring on the semicarbazone backbone?React this compound with a C-H activation catalyst and analyze the products.The absence or presence of the ¹³C label in certain products can help map the reaction sequence.

Conclusion

Synthesis of Key Academic Contributions and Insights Derived from Benzal-dehyde-13C Semicarbazone Research

Research utilizing Benzaldehyde-13C Semicarbazone has provided crucial insights primarily centered on its role as a stable isotope-labeled internal standard and a tracer for elucidating chemical reaction mechanisms. The strategic placement of a carbon-13 (¹³C) isotope within the semicarbazone moiety serves as a powerful analytical tool, allowing researchers to precisely track the fate of this specific carbon atom through complex transformations. alfa-chemistry.comsimsonpharma.com

One of the principal contributions lies in the field of analytical chemistry, particularly in quantitative analysis using isotope dilution mass spectrometry. unimi.it By introducing a known quantity of this compound into a sample, it serves as an ideal internal standard for the accurate measurement of its unlabeled counterpart. This technique effectively mitigates variations arising from sample preparation and instrumental analysis, such as matrix effects or fluctuations in instrument performance, thereby enhancing the reliability and precision of quantification. unimi.itnih.gov

In mechanistic studies, the ¹³C label acts as a spectroscopic probe. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can distinguish between the labeled and unlabeled positions, providing unambiguous evidence of bond-forming and bond-breaking events. nih.gov For instance, in studies of semicarbazone reactions or their subsequent conversions, the ¹³C label allows for the definitive tracking of the carbonyl carbon from the original benzaldehyde (B42025). This has been instrumental in confirming reaction pathways and identifying transient intermediates that might otherwise be undetectable. While specific studies on this compound are not extensively detailed in broad literature, the principles demonstrated with other ¹³C-labeled compounds are directly applicable. alfa-chemistry.com Research on related reactions, such as the carbonylation of benzaldehyde semicarbazone, highlights the complexity of these transformations and the necessity of such tracers to unravel the product distribution. cdnsciencepub.com

Broader Implications for Fundamental Chemical Science and Methodological Advancement

The application of specifically labeled compounds like this compound has broader implications that extend beyond the study of this single molecule. It underscores the power of isotopic labeling as a fundamental strategy in modern chemical and biological research. researchgate.netresearchgate.net The insights gained from using such tracers contribute to a more profound and granular understanding of reaction mechanisms, which is a cornerstone of physical organic chemistry.

Methodologically, the use of stable isotope-labeled compounds has propelled advancements in analytical techniques. The demand for sensitive and selective detection of these labeled molecules has driven innovation in mass spectrometry and NMR spectroscopy. nih.govacs.org These methods are now central to diverse fields, including metabolomics, drug discovery, and environmental science. nih.govalfa-chemistry.com In drug development, for example, tracking the metabolic fate of a drug candidate is crucial, and stable isotope labeling is a key technique for these absorption, distribution, metabolism, and excretion (ADME) studies. simsonpharma.comnih.gov

Furthermore, the synthesis and application of compounds like this compound exemplify the sophisticated chemical synthesis required to introduce isotopes at specific molecular locations. This capability is vital for creating a wide array of molecular tools to probe biological and chemical systems. The continued development of isotopic labeling techniques promises to unlock even more detailed views of molecular processes, from the flux of metabolites in a cell to the degradation pathways of pollutants in the environment. alfa-chemistry.comnih.gov In essence, while this compound is a specific entity, its true scientific value lies in its representation of a powerful and broadly applicable research paradigm.

Q & A

Q. What are the optimal synthetic routes for Benzaldehyde-¹³C Semicarbazone, and how can isotopic purity be validated?

Benzaldehyde-¹³C Semicarbazone is typically synthesized via condensation between ¹³C-labeled benzaldehyde and semicarbazide under reflux in ethanol. Slow evaporation crystallization (e.g., from methanol) yields single crystals suitable for X-ray diffraction (XRD) . Isotopic purity is confirmed using ¹³C NMR (e.g., distinct signals at 40–143 ppm for labeled carbons) and LC-MS/MS to rule out unlabeled impurities .

Q. Which spectroscopic techniques are essential for characterizing semicarbazone derivatives?

Key methods include:

  • Single-crystal XRD for unambiguous structural confirmation, including bond lengths and dihedral angles (e.g., planar semicarbazone group with a 29.4° angle relative to benzene in Benzaldehyde Semicarbazone) .
  • Vibrational spectroscopy (FTIR/Raman) to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ and N–H bends at ~1500 cm⁻¹) .
  • UV-Vis and photoluminescence to assess electronic transitions and charge-transfer interactions .

Q. How can researchers confirm the identity of semicarbazone derivatives when experimental data conflicts with literature?

Cross-validate using complementary techniques:

  • Compare experimental XRD bond lengths with DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p) basis set) .
  • Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., O···H, N···H) that stabilize crystal packing .
  • Use melting point (MP) correlation (e.g., α-isomer semicarbazones melt at 162–163°C vs. β-isomer at 141–142°C) to distinguish diastereomers .

Advanced Research Questions

Q. How do metal ions influence the bioactivity of semicarbazone complexes, and what methodological approaches elucidate these effects?

Metal ions (e.g., Cr(III), Fe(II)) modulate bioactivity by altering charge distribution and ligand geometry. For example:

  • Antifungal activity of Fe(II)-semicarbazone complexes against C. albicans (MIC: 0.156 μmol/mL) is linked to metal-ligand charge transfer (MLCT) .
  • Antitumor activity correlates with redox-active metals (e.g., Cu(II)) generating reactive oxygen species (ROS) .
  • Methodological steps:
  • Synthesize complexes via reflux with metal salts (e.g., CuCl₂, FeSO₄).
  • Characterize using cyclic voltammetry (redox potentials) and EPR spectroscopy (metal coordination geometry) .

Q. What computational strategies resolve discrepancies between theoretical and experimental structural data?

  • Perform DFT optimization (e.g., Gaussian 09 with B3LYP functional) to compare gaseous-phase models with solid-state XRD data. Note discrepancies (e.g., bond length deviations <0.05 Å) arise from crystal packing forces .
  • Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., LP(N) → σ*(C–N)) that stabilize semicarbazone conformers .

Q. How can pharmacophore modeling guide structural modifications for enhanced bioactivity?

  • Modify pharmacophore regions (Fig. 1–4 in ):
  • Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) at position A to enhance antifungal activity.
  • Incorporate aryl extensions at position C to improve binding to fungal CYP51 .
    • Validate via molecular docking (e.g., AutoDock Vina) and in vitro MIC assays against fungal strains .

Q. What analytical approaches address contradictions in biological activity data across studies?

  • Control for metal contamination : ICP-MS to rule out unintended metal coordination.
  • Assay standardization : Use CLSI guidelines for MIC tests to minimize variability in fungal inoculum size .
  • Statistical correlation (e.g., R² >0.9) between computational binding scores and experimental IC₅₀ values .

Methodological Tables

Table 1: Key Spectral Data for Benzaldehyde-¹³C Semicarbazone

TechniqueObserved DataReference
¹³C NMR143 ppm (C=N), 40 ppm (¹³C-labeled)
XRDDihedral angle: 29.4° (semicarbazone vs. benzene)
FTIRC=N stretch: 1602 cm⁻¹

Table 2: Antifungal Activity of Semicarbazone Derivatives

CompoundMIC (μmol/mL) vs. C. albicansMethodological NotesReference
Fe(II) Complex0.156CLSI M27-A3 protocol
Cu(II) Complex0.298Broth microdilution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.